Methyl 2-(2,4-dinitrophenyl)acetate
Overview
Description
“Methyl 2-(2,4-dinitrophenyl)acetate” is a chemical compound with the molecular formula C9H8N2O6 . It is also known by other names such as “(2,4-dinitrophenyl)-acetic acid methyl ester”, “methyl 2,4-dinitrobenzeneacetate”, and "2.4-Dinitro-phenylessigsaeure-methylester" .
Synthesis Analysis
The synthesis of “Methyl 2-(2,4-dinitrophenyl)acetate” involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures of the synthesized compounds were confirmed by spectroscopic data as well as single-crystal X-ray analyses .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2,4-dinitrophenyl)acetate” is represented by the linear formula C9H8N2O6 . The molecule has a molecular weight of 240.17000 .Chemical Reactions Analysis
“Methyl 2-(2,4-dinitrophenyl)acetate” undergoes nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis
“Methyl 2-(2,4-dinitrophenyl)acetate” is an off-white solid . It has a molecular weight of 240.17000 and a LogP value of 2.26490 .Scientific Research Applications
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized and screened for anticancer activity .
- Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
- Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers. The results revealed that the cyclohexyl derivative has a significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .
Herbicidal Activity
- Scientific Field : Agricultural Chemistry
- Application Summary : The bioactive molecule 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized and found to have excellent applications in the field of plant protection as a herbicide .
- Methods of Application : The structure of the newly synthesized molecule was confirmed using elemental analysis, mass spectrometric, NMR, UV-visible, and FTIR spectroscopic techniques .
- Results : The molecule has shown excellent activities against fungal strain A. fumigates and bacterial strain S. typhimurium. More significantly, as compared to the herbicide glyphosate, this molecule has exhibited excellent herbicidal activities, in pre- and post-experiments on three weeds .
Stereoselective Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized .
- Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
- Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers .
Colorimetric Approaches in Drug Analysis
- Scientific Field : Pharmaceutical Analysis
- Application Summary : Colorimetric methods using colorimetric reagents are highly sensitive, specific and an easy way of determining various analytes in a variety of matrices within a short time .
- Methods of Application : The colorimetric procedures discussed are statistically validated and reported in various quality control laboratories .
- Results : The intensity of color is directly proportional to the concentration of the compound being measured .
Stereoselective Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The compound (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates, which is structurally similar to Methyl 2-(2,4-dinitrophenyl)acetate, has been synthesized .
- Methods of Application : The compound was synthesized via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .
- Results : The anticancer activity of the newly synthesized compounds was evaluated against a panel of 60 cell lines derived from 9 different types of cancers .
Colorimetric Approaches in Drug Analysis
- Scientific Field : Pharmaceutical Analysis
- Application Summary : Colorimetric methods using colorimetric reagents are highly sensitive, specific and an easy way of determining various analytes in a variety of matrices within a short time .
- Methods of Application : The colorimetric procedures discussed are statistically validated and reported in various quality control laboratories .
- Results : The intensity of color is directly proportional to the concentration of the compound being measured .
Safety And Hazards
“Methyl 2-(2,4-dinitrophenyl)acetate” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. After handling, skin should be washed thoroughly. Eating, drinking, or smoking is not advised when using this product .
Future Directions
The future directions of “Methyl 2-(2,4-dinitrophenyl)acetate” could involve further exploration of its synthesis and potential applications. For instance, the compound has been synthesized for screening of their anticancer activity . It has also been listed as a product for sale, indicating potential commercial applications .
properties
IUPAC Name |
methyl 2-(2,4-dinitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTANURMJHZJJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301523 | |
Record name | methyl 2-(2,4-dinitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dinitrophenyl)acetate | |
CAS RN |
58605-12-2 | |
Record name | Methyl 2,4-dinitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58605-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143979 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058605122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58605-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(2,4-dinitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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